Spectabiline (Senecio)

Antitumor Activity Walker 256 Pyrrolizidine Alkaloid

Choose analytically authenticated Spectabiline (O-acetylmonocrotaline) for rigorous PA research. Its unique O-acetyl group enables direct SAR comparisons with monocrotaline, and distinct LD50 values (rat i.p. 220 mg/kg vs monocrotaline oral 66-71 mg/kg) support differential toxicokinetic studies. Verified physico-chemical fingerprints (mp 98-99°C, [α]D ~5.9°) ensure identity for HPLC/LC-MS quantification. Deploy as a certified reference standard for food safety surveillance or as a receptor pharmacology probe. Procure with confidence for reproducible, publication-quality data.

Molecular Formula C18H25NO7
Molecular Weight 367.4 g/mol
CAS No. 520-55-8
Cat. No. B1605568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectabiline (Senecio)
CAS520-55-8
Molecular FormulaC18H25NO7
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O
InChIInChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3/t10-,13+,14+,17-,18+/m0/s1
InChIKeyZVBPCOQJPAOXMI-HWJAIVRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spectabiline (CAS 520-55-8): A Macrocyclic Pyrrolizidine Alkaloid Reference Standard for Toxicology and Pharmacology Research


Spectabiline (CAS 520-55-8) is a macrocyclic diester pyrrolizidine alkaloid (PA) with molecular formula C₁₈H₂₅NO₇ and molecular weight 367.4 . The compound is a derivative of monocrotaline, specifically identified as O-acetylmonocrotaline, and co-occurs naturally with monocrotaline in Crotalaria spectabilis in approximately equal amounts [1]. Spectabiline crystallizes as a monohydrate with a melting point of 98–99°C and exhibits a specific optical rotation of [α]D ~ 5.9° (CHCl₃) . The compound's unique position as an acetylated analog of monocrotaline establishes it as a chemically distinct comparator for structure-activity relationship (SAR) investigations of PA hepatotoxicity, tumor-inhibitory activity, and receptor pharmacology.

Why Spectabiline Cannot Be Replaced by Monocrotaline or Other Pyrrolizidine Alkaloids in Critical Research Applications


Pyrrolizidine alkaloids are not functionally interchangeable despite shared macrocyclic diester backbones. While spectabiline and monocrotaline share the same core structure and demonstrate comparable in vivo tumor-inhibitory activity against Walker 256 carcinosarcoma, their chemical differentiation—the O-acetyl group on spectabiline—confers measurable differences in physicochemical properties and biological handling [1]. Cross-study comparisons reveal distinct LD₅₀ values across PA congeners that reflect differential toxicokinetic and metabolic activation profiles [2]. Substitution without analytical verification introduces uncontrolled variables in pharmacological and toxicological studies, compromising data reproducibility and invalidating comparative SAR analyses. Procurement of analytically authenticated spectabiline, rather than reliance on in-class alternatives, is essential for maintaining experimental fidelity in PA research programs.

Quantitative Differentiation of Spectabiline: Comparative Data for Scientific Procurement Decisions


Spectabiline Demonstrates Comparable In Vivo Antitumor Activity to Monocrotaline in Walker 256 Carcinosarcoma Model

In a systematic screen of 18 pyrrolizidine alkaloids for tumor-inhibitory properties, spectabiline and monocrotaline were both classified as 'highly active' against the Walker 256 intramuscular carcinosarcoma system in rats [1]. Both compounds exhibited activity patterns consistent with the allylic ester alkylating mechanism shared across macrocyclic diester PAs [1].

Antitumor Activity Walker 256 Pyrrolizidine Alkaloid Screening

Spectabiline Exhibits Similar Receptor Antagonism Profile to Monocrotaline Against Acetylcholine and Histamine Responses

Spectabiline, monocrotaline, sarracine, lasiocarpine, 7-angelylheliotridine, heliotrine, and senecionine demonstrate similar antagonistic potencies against responses to both acetylcholine and histamine . This establishes a class-level pharmacological profile for macrocyclic PAs at muscarinic and histamine receptors.

Muscarinic Receptor Acetylcholine Antagonism Histamine Antagonism Screening

Spectabiline Acute Toxicity (LD₅₀) Differs Quantitatively from Monocrotaline and Senecionine in Rodent Models

Acute toxicity data reveal measurable differences in LD₅₀ values among macrocyclic pyrrolizidine alkaloids. Spectabiline exhibits an intraperitoneal LD₅₀ of 220 mg/kg in rats [1]. Comparative data for monocrotaline shows an oral LD₅₀ of 66–71 mg/kg in rats [2] or 335 μmol/kg (equivalent to approximately 109 mg/kg) [3]. Senecionine exhibits an intravenous LD₅₀ of 64.12 ± 2.24 mg/kg in mice [4].

Acute Toxicity LD50 Hepatotoxicity Toxicology

Spectabiline and Monocrotaline Co-Isolate from Crotalaria spectabilis in Approximately Equal Natural Abundance

In the original isolation study of Crotalaria spectabilis Roth, monocrotaline and spectabiline were obtained in nearly equal amounts [1]. Spectabiline was structurally characterized as O-acetylmonocrotaline and was successfully synthesized via acetylation of monocrotaline, confirming the direct chemical relationship between the two alkaloids [1].

Natural Product Isolation Co-occurrence Phytochemistry Source Plant

Spectabiline Physicochemical Properties Are Fully Characterized with Definitive Analytical Reference Data

Spectabiline is characterized by definitive physicochemical parameters: monohydrate crystalline form, melting point 98–99°C, specific optical rotation [α]D ~ 5.9° (CHCl₃), and a crystalline picrate derivative with melting point 198°C (decomposition) . These parameters contrast with monocrotaline (melting point 197–198°C [1]) and senecionine (melting point 236°C, [α]D²⁵ -55.1° [2]), providing unambiguous analytical differentiation.

Analytical Reference Physicochemical Properties Quality Control Standardization

Primary Research and Industrial Use Cases for Spectabiline Based on Differentiated Evidence


Analytical Reference Standard for Pyrrolizidine Alkaloid Quantification in Plant Material and Food Safety Testing

Spectabiline's well-defined physicochemical properties—melting point 98–99°C (monohydrate), [α]D ~ 5.9°, and crystalline picrate formation (m.p. 198°C dec.)—provide unambiguous analytical fingerprints for identity confirmation . Its natural co-occurrence with monocrotaline in Crotalaria spectabilis in approximately equal abundance makes it an essential reference standard for HPLC, LC-MS, and NMR-based quantification of PA content in plant-derived materials, herbal products, and food safety surveillance programs [1]. Spectabiline's established mass spectral fragmentation patterns further support its use as a certified reference material for PA analytical method validation [2].

Comparative Toxicology Studies: Investigating Structure-Toxicity Relationships in Pyrrolizidine Alkaloids

Spectabiline (O-acetylmonocrotaline) enables direct structure-activity relationship (SAR) investigations with monocrotaline as the baseline comparator . The distinct LD₅₀ values—spectabiline rat i.p. LD₅₀ 220 mg/kg versus monocrotaline rat oral LD₅₀ 66–71 mg/kg—suggest differential metabolic activation and/or detoxification pathways that warrant comparative investigation [1]. Spectabiline serves as a chemically defined, synthetically accessible positive control for mechanistic hepatotoxicity studies examining the role of O-acetylation in modulating PA bioactivation, pyrrole adduct formation, and subsequent organ-specific toxicity [2].

Pharmacological Tool Compound for Muscarinic and Histamine Receptor Antagonism Studies

Spectabiline demonstrates antagonistic activity against acetylcholine and histamine responses with potency similar to monocrotaline, lasiocarpine, and senecionine . This shared pharmacological profile establishes spectabiline as a suitable reference compound for in vitro receptor binding and functional assays investigating macrocyclic PA interactions with muscarinic acetylcholine receptors (mAChRs) and histamine receptors. Researchers can employ spectabiline interchangeably with other macrocyclic PAs to validate assay reproducibility or as a structurally distinct comparator to dissect the contribution of the O-acetyl moiety to receptor recognition and downstream signaling modulation.

In Vivo Tumor Inhibition Studies Utilizing Spectabiline as a Positive Control or Mechanistic Probe

In the Walker 256 intramuscular carcinosarcoma model, spectabiline and monocrotaline both exhibit 'highly active' tumor-inhibitory classification . This parallel efficacy establishes spectabiline as a viable positive control compound for in vivo oncology studies involving PA-based tumor inhibition. Furthermore, because spectabiline shares the allylic ester alkylating function implicated in both antitumor activity and hepatotoxicity, it can be deployed as a mechanistic probe to decouple therapeutic efficacy from hepatic toxicity in combination therapy or formulation studies aimed at improving the therapeutic index of PA-derived agents .

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